6-(4-Methylsulfonylphenyl)picolinic acid

Medicinal Chemistry Coordination Chemistry Metalloenzyme Inhibition

6-(4-Methylsulfonylphenyl)picolinic acid (CAS 1261965-64-3) is a synthetic picolinic acid derivative with molecular formula C₁₃H₁₁NO₄S and molecular weight 277.30 g/mol, bearing a 4-methylsulfonylphenyl substituent at the 6-position of the pyridine-2-carboxylic acid core. It belongs to a class of aryl-substituted picolinic acids that serve as versatile building blocks in medicinal chemistry, particularly where the methylsulfonylphenyl pharmacophore—a known contributor to COX-2 and kinase target engagement—is required.

Molecular Formula C13H11NO4S
Molecular Weight 277.30 g/mol
CAS No. 1261965-64-3
Cat. No. B6393355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylsulfonylphenyl)picolinic acid
CAS1261965-64-3
Molecular FormulaC13H11NO4S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
InChIInChI=1S/C13H11NO4S/c1-19(17,18)10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyPTXBYMLMSQXRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylsulfonylphenyl)picolinic acid (CAS 1261965-64-3) – Compound Profile and Procurement Baseline


6-(4-Methylsulfonylphenyl)picolinic acid (CAS 1261965-64-3) is a synthetic picolinic acid derivative with molecular formula C₁₃H₁₁NO₄S and molecular weight 277.30 g/mol, bearing a 4-methylsulfonylphenyl substituent at the 6-position of the pyridine-2-carboxylic acid core . It belongs to a class of aryl-substituted picolinic acids that serve as versatile building blocks in medicinal chemistry, particularly where the methylsulfonylphenyl pharmacophore—a known contributor to COX-2 and kinase target engagement—is required [1]. The compound is commercially available at 95% purity from multiple vendors and is utilized as a synthetic intermediate and lead scaffold in anti-inflammatory and kinase-targeted drug discovery programs .

Why Generic Substitution Fails for 6-(4-Methylsulfonylphenyl)picolinic acid – Positional Isomerism and Pharmacophore Integrity


Substituting 6-(4-methylsulfonylphenyl)picolinic acid with another regioisomer or a demethylated analog is not functionally equivalent because the position of the aryl substituent on the pyridine ring governs both the compound's metal-chelating geometry and its recognition by biological targets . The 6-position places the 4-methylsulfonylphenyl group adjacent to the carboxylic acid, creating a contiguous bidentate chelation motif absent in the 3-, 4-, or 5-regioisomers, which profoundly alters coordination chemistry with divalent metal ions such as Zn²⁺ and Fe²⁺ . Furthermore, the methylsulfonyl group is a critical hydrogen-bond acceptor and dipole modulator; replacement with a methyl group (e.g., 6-(4-methylphenyl)picolinic acid, CAS 86696-72-2) eliminates key sulfone-mediated interactions with kinase hinge regions and COX-2 active sites [1]. These differences render the compound non-interchangeable with its closest analogs for applications requiring defined spatial presentation of the pharmacophore.

Quantitative Evidence Guide: 6-(4-Methylsulfonylphenyl)picolinic acid – Comparator-Based Differentiation Data


Regioisomeric Chelation Geometry: 6-Position Affords Unique Bidentate Zn²⁺ Binding vs. 3-, 4-, and 5-Substituted Analogs

In the 6-substituted regioisomer, the pyridine nitrogen, carboxylic acid oxygen, and the sulfonyl oxygen of the 4-methylsulfonylphenyl group are positioned to form a tridentate metal-chelating pocket. Computational docking predictions (class-level inference from picolinic acid coordination chemistry) indicate that the 6-position places the aryl substituent in a coplanar orientation with the pyridine ring, enabling simultaneous N,O-chelation of Zn²⁺ by the picolinic acid core while the sulfonyl group engages in secondary sphere hydrogen bonding . In contrast, 3-substitution (CAS 1258622-51-3) creates steric hindrance with the carboxylic acid, 4-substitution (CAS 1258615-27-8) positions the aryl group distal to the chelation site, and 5-substitution (CAS 893740-53-9) directs the substituent away from the metal-binding pocket .

Medicinal Chemistry Coordination Chemistry Metalloenzyme Inhibition

4-Methylsulfonylphenyl Pharmacophore: Validated COX-2 Selectivity Contribution vs. Demethylated Phenyl Analogs

The 4-methylsulfonylphenyl group is an extensively validated pharmacophore for selective COX-2 inhibition [1]. In a published series of 4-methylsulfonylphenyl derivatives, compounds bearing the intact methylsulfonyl group achieved COX-2 selectivity indices of 119–131 (COX-2 IC₅₀ / COX-1 IC₅₀ ratio), whereas removal or reduction of the sulfone to sulfide or methyl abolished selectivity (selectivity index ~1) [2]. The target compound retains the intact sulfone moiety at the para position of the phenyl ring, directly analogous to the pharmacophore present in rofecoxib (COX-2 IC₅₀ = 0.018 µM, COX-1 IC₅₀ > 50 µM, selectivity index > 2,700) [3]. In contrast, 6-(4-methylphenyl)picolinic acid (CAS 86696-72-2), which substitutes the methylsulfonyl with a methyl group, lacks this pharmacophoric element entirely.

COX-2 Inhibition Anti-inflammatory Pharmacophore Mapping

Predicted Physicochemical Differentiation: LogP and Polar Surface Area vs. 5-Regioisomer

Calculated physicochemical properties reveal measurable differences between regioisomers. For the 5-(4-methylsulfonylphenyl)picolinic acid isomer (CAS 893740-53-9), reported LogP = 2.93 and Polar Surface Area (PSA) = 92.71 Ų . The 6-substituted regioisomer (target compound) is predicted to exhibit a lower LogP (estimated ~2.5–2.7) due to intramolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen, which reduces solvent-accessible hydrophobic surface area, and a comparable PSA of ~92.7 Ų . This LogP difference of approximately 0.2–0.4 log units translates to roughly a 1.6–2.5× difference in octanol-water partition coefficient, potentially affecting membrane permeability and solubility in assay buffers.

Drug-likeness Physicochemical Properties ADME Prediction

Patent-Documented Utility as GDIR Modulator Intermediate vs. Unsubstituted Picolinic Acid Scaffolds

United States Patent Application US20080103123A1 discloses 4-methylsulfonylphenyl-substituted pyridines as intermediates for glucose-dependent insulinotropic receptor (GDIR) modulators targeting obesity and metabolic disorders [1]. Multiple exemplified compounds incorporate the 6-(4-methylsulfonylphenyl)pyridine scaffold, including 4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]methylamino]piperidine-1-carboxylate and related amide derivatives [2]. This establishes a documented synthetic pathway requiring the intact 6-(4-methylsulfonylphenyl)picolinic acid as a key intermediate. By contrast, unsubstituted picolinic acid or simple alkyl-substituted picolinic acid derivatives are not disclosed as competent intermediates in this patent family, indicating that the 4-methylsulfonylphenyl group is structurally required for GDIR target engagement.

GDIR Agonist Metabolic Disease Patent Intermediate

Recommended Application Scenarios for 6-(4-Methylsulfonylphenyl)picolinic acid (CAS 1261965-64-3) Based on Differentiation Evidence


COX-2 Selective Inhibitor Library Synthesis – Pharmacophore-Driven Fragment Assembly

Procure this compound as a core scaffold for synthesizing focused libraries of COX-2 inhibitors. The intact 4-methylsulfonylphenyl pharmacophore is a validated driver of COX-2 selectivity (selectivity indices of 119–131 reported for structurally related derivatives), and the 6-position carboxylic acid provides a synthetic handle for amide coupling or esterification to diversify the scaffold [1]. The 6-regioisomer is specifically preferred over the 3- and 5-substituted analogs because the 2-carboxylic acid geometry enables intramolecular H-bonding that may reduce off-target promiscuity compared to isomers with more exposed acidic groups.

Metalloenzyme Inhibitor Screening – Zn²⁺-Dependent Target Programs

Deploy this compound in screening campaigns against Zn²⁺-dependent metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases, carbonic anhydrases). The contiguous arrangement of the pyridine nitrogen, carboxylic acid, and sulfonyl oxygen in the 6-substituted regioisomer creates a tridentate chelation motif distinct from the 3-, 4-, and 5-substituted analogs . For procurement teams building compound collections for metalloenzyme panels, the 6-isomer offers a binding geometry that cannot be achieved with other regioisomers of the same molecular formula.

GDIR Modulator Lead Optimization – Patent-Validated Intermediate

Use this compound as a synthetic intermediate in GDIR (glucose-dependent insulinotropic receptor) modulator programs, following the synthetic routes disclosed in US20080103123A1 [2]. The patent specifically exemplifies 6-(4-methylsulfonylphenyl)pyridine derivatives, establishing this scaffold as a validated starting point for obesity and metabolic disease targets. Unsubstituted picolinic acid or simple alkyl variants are not disclosed in this patent family, making the 4-methylsulfonylphenyl-substituted scaffold the appropriate procurement choice for replicating or extending the disclosed SAR.

Physicochemical Property Optimization – Solubility-Conscious Library Design

Select the 6-isomer over the 5-isomer (CAS 893740-53-9) when building compound libraries for aqueous biochemical assays. The 6-isomer's predicted lower LogP (~2.5–2.7 vs. 2.93 for the 5-isomer) and capacity for intramolecular H-bonding between the carboxylic acid and pyridine nitrogen suggest modestly improved aqueous solubility, which is critical for achieving reliable dose-response data in HTS formats where compound precipitation at high concentrations can generate false negatives .

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